molecular formula C13H9BrN2O2S B1521109 4-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine CAS No. 889939-25-7

4-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine

Cat. No. B1521109
Key on ui cas rn: 889939-25-7
M. Wt: 337.19 g/mol
InChI Key: HSCQVANUQCLSJL-UHFFFAOYSA-N
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Patent
US08658635B2

Procedure details

To a stirred suspension of sodium hydride (1.12 g; 60% dispersion in mineral oil) in THF (3 ml) kept below 15° C., a suspension of 4-bromo-1H-pyrrolo[2,3-b]pyridine (5 g) (prepared for example, according to the method described in Organic Letters, 2003, 5, 5023) in THF (27 ml) was added over 20 minutes. The reaction was left to stir for 10 minutes. Then a solution of benzenesulfonyl chloride (3.6 ml) in THF (6 ml) was added over 5 minutes. The reaction was left to stir at RT for 1 hour, then 0.5M hydrochloric acid solution (10 ml) was added. The layers were separated and the organic layer washed with brine, dried over magnesium sulphate and the solvent removed in vacuo and left on the vacuum line for 3 days. The solid was triturated using methanol (30 ml) then dried in the oven for 5 hours to give the title compound as a pale pink solid (7.42 g).
Quantity
1.12 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
3.6 mL
Type
reactant
Reaction Step Three
Name
Quantity
6 mL
Type
solvent
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Four
Name
Quantity
27 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[H-].[Na+].[Br:3][C:4]1[CH:9]=[CH:8][N:7]=[C:6]2[NH:10][CH:11]=[CH:12][C:5]=12.[C:13]1([S:19](Cl)(=[O:21])=[O:20])[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.Cl>C1COCC1>[Br:3][C:4]1[CH:9]=[CH:8][N:7]=[C:6]2[N:10]([S:19]([C:13]3[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=3)(=[O:21])=[O:20])[CH:11]=[CH:12][C:5]=12 |f:0.1|

Inputs

Step One
Name
Quantity
1.12 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
3 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
BrC1=C2C(=NC=C1)NC=C2
Step Three
Name
Quantity
3.6 mL
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)Cl
Name
Quantity
6 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
10 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
27 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
to stir for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
kept below 15° C.
ADDITION
Type
ADDITION
Details
was added over 20 minutes
Duration
20 min
WAIT
Type
WAIT
Details
The reaction was left
WAIT
Type
WAIT
Details
The reaction was left
STIRRING
Type
STIRRING
Details
to stir at RT for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The layers were separated
WASH
Type
WASH
Details
the organic layer washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo
WAIT
Type
WAIT
Details
left on the vacuum line for 3 days
Duration
3 d
CUSTOM
Type
CUSTOM
Details
The solid was triturated
CUSTOM
Type
CUSTOM
Details
then dried in the oven for 5 hours
Duration
5 h

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
BrC1=C2C(=NC=C1)N(C=C2)S(=O)(=O)C2=CC=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 7.42 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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